molecular formula C18H14BrN3O2 B8675311 5-bromo-2-phenylmethoxy-N-pyrimidin-5-ylbenzamide

5-bromo-2-phenylmethoxy-N-pyrimidin-5-ylbenzamide

Cat. No.: B8675311
M. Wt: 384.2 g/mol
InChI Key: NRLOBGSFUFWJEX-UHFFFAOYSA-N
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Description

5-bromo-2-phenylmethoxy-N-pyrimidin-5-ylbenzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a phenylmethyl group, and a pyrimidinylbenzamide structure, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-phenylmethoxy-N-pyrimidin-5-ylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-phenylmethoxy-N-pyrimidin-5-ylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-bromo-2-phenylmethoxy-N-pyrimidin-5-ylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-phenylmethoxy-N-pyrimidin-5-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-[(phenylmethyl)oxy]-N-2-pyridinylbenzamide
  • 5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide
  • 2-Bromo-5-methoxybenzoic acid

Uniqueness

5-bromo-2-phenylmethoxy-N-pyrimidin-5-ylbenzamide is unique due to its specific structural features, such as the presence of a pyrimidinylbenzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H14BrN3O2

Molecular Weight

384.2 g/mol

IUPAC Name

5-bromo-2-phenylmethoxy-N-pyrimidin-5-ylbenzamide

InChI

InChI=1S/C18H14BrN3O2/c19-14-6-7-17(24-11-13-4-2-1-3-5-13)16(8-14)18(23)22-15-9-20-12-21-10-15/h1-10,12H,11H2,(H,22,23)

InChI Key

NRLOBGSFUFWJEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)NC3=CN=CN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Solid 5-bromo-2-[(phenylmethyl)oxy]benzoic acid (may be prepared as described in Description 5, method C; 200 mg, 0.65 mmol) was added to a stirred suspension of CDI (106 mg, 0.65 mmol) in THF (3 ml) under nitrogen at 20° C. The reaction mixture was stirred at room temperature for 10 min and pyrimidin-5-amine (61.9 mg, 0.65 mmol) was added dropwise. After refluxing for 14 h, the reaction mixture was concentrated to obtain crude product. The crude product was purified by silica gel chromatography eluting with hexane:ethyl acetate:triethylamine (4:1:0.01) to yield the title compound. 150 mg.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
106 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
61.9 mg
Type
reactant
Reaction Step Two

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